molecular formula C11H9NO3S2 B8756113 5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

Cat. No.: B8756113
M. Wt: 267.3 g/mol
InChI Key: OWXPWWRBBBGOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxy-3-methoxybenzylidene)rhodanine is a useful research compound. Its molecular formula is C11H9NO3S2 and its molecular weight is 267.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO3S2/c1-15-8-4-6(2-3-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)

InChI Key

OWXPWWRBBBGOLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of vanillin (30.4 g, 0.2 mol), rhodanine (26.6 g, 0.2 mol), anhydrous sodium acetate (41 g, 0.5 mol) and glacial acetic acid was stirred and heated at reflux for one and one-half hours. The cooled reaction mixture was added to water (1200 mL) and the yellow-orange solid that separated was collected, washed with water and air dried; yield 46 g.
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30.4 g
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26.6 g
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41 g
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1200 mL
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Synthesis routes and methods III

Procedure details

To a N2-purged flask was added rhodanine (574 mg, 4.31 mmol), vanillin (656 mg, 1 equiv), NaOAc (354 mg, 3.5 equiv) and acetic acid (8.5 mL). The mixture was heated at 90° C. under N2 for 20 h to yield a yellow precipitate. The reaction solution was diluted with water (150 mL) and the solid precipitate was filtered through a Buchner funnel. The solid product was washed with water, and then with hexane, then dried under high vacuum to yield the intermediate compound (770 mg, 67% yield).
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574 mg
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656 mg
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354 mg
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8.5 mL
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150 mL
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67%

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